molecular formula C8H5F2NOS B1422034 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one CAS No. 1216262-47-3

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Cat. No. B1422034
M. Wt: 201.2 g/mol
InChI Key: SPGQWAYVHKUUAZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include looking at the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Energetics and Thermodynamics Studies :Miranda et al. (2011) conducted a combined experimental and computational study on the energetics of 1,4-benzothiazin-3(4H)-one, among other compounds. They measured the standard massic energy of combustion and the standard molar enthalpy of formation, both in the condensed and gaseous phases. Additionally, computational calculations were performed to derive correlations between structure and energetics of these compounds (Miranda, Matos, Morais, & Liebman, 2011).

  • Electroorganic Synthesis :Research by Shaaban, Inagi, and Fuchigamia (2009) investigated the anodic fluorination of benzothiazine derivatives, a process integral to the synthesis of 2,2-difluorobenzothiazine derivatives. This study highlights the synthesis process and yields of these derivatives under various conditions (Shaaban, Inagi, & Fuchigamia, 2009).

  • Molecular Structure Analysis :Berestovitskaya et al. (2006) synthesized a new representative of benzothiazines and studied its structure using various methods, including X-ray diffraction. Their study provides valuable insights into the molecular structure of benzothiazines (Berestovitskaya, Tafeenko, Makarenko, Sadikov, & Chernyshev, 2006).

  • Synthesis of Benzoheterocyclic Compounds :Ishikawa and Sasaki (1977) utilized hexafluoro-1,2-epoxypropane for the preparation of several new benzoheterocyclic compounds, including benzothiazine derivatives. Their work provides a method for preparing such compounds and insights into their chemical properties (Ishikawa & Sasaki, 1977).

  • Antimicrobial Agent Design :Armenise et al. (2012) focused on the design and synthesis of antimicrobial agents using benzothiazine derivatives. Their study identified several compounds with promising antimicrobial activity, highlighting the potential use of benzothiazine derivatives in developing new antimicrobial agents (Armenise, Muraglia, Florio, De Laurentis, Rosato, Carrieri, Corbo, & Franchini, 2012).

  • Synthesis and Biological Activity Research :Abbas and Farghaly (2010) studied the synthesis, reactions, and biological activity of various 1,4-benzothiazine derivatives. Their research provides insight into the potential uses of these compounds in medical and biological applications (Abbas & Farghaly, 2010).

  • Preparation of Ketoximes :Xu and Zhang (2003) synthesized 2H-1,4-Benzothiazin-3(4H)-ketoximes, highlighting a method for their preparation. This research contributes to the broader understanding of the synthesis processes of benzothiazine derivatives (Xu & Zhang, 2003).

  • Synthesis of New Dyes :Chioccara, Prota, and Thomson (1976) developed new benzoxazine and benzothiazine dyes, expanding the application of these compounds in the field of dye and pigment synthesis (Chioccara, Prota, & Thomson, 1976).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It can also include looking at how to handle and dispose of the compound safely.


Future Directions

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I hope this helps! If you have any more specific questions about this compound or about chemistry in general, feel free to ask.


properties

IUPAC Name

2,2-difluoro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGQWAYVHKUUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
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2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
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2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
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2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 6
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

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